molecular formula C22H26N4 B2554652 N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896601-60-8

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B2554652
CAS No.: 896601-60-8
M. Wt: 346.478
InChI Key: NRHZXULRNODQPY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a heterocyclic compound featuring a fused pyrazoloquinazoline core. Key structural elements include:

  • A cyclopentyl substituent at the 9-position amine.
  • A 2-methyl group on the pyrazole ring.
  • A 3-phenyl group attached to the quinazoline moiety.
  • A partially saturated tetrahydropyrazoloquinazoline scaffold.

Properties

IUPAC Name

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-15-20(16-9-3-2-4-10-16)22-24-19-14-8-7-13-18(19)21(26(22)25-15)23-17-11-5-6-12-17/h2-4,9-10,17,23H,5-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHZXULRNODQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multiple steps, starting with the construction of the pyrazoloquinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinazoline derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses, such as anti-inflammatory and anticancer properties.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

  • Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 9-Position Amine

N-(3-Pyridinylmethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine ()
  • Structural difference : The 9-position amine is substituted with a 3-pyridinylmethyl group instead of cyclopentyl.
  • Molecular formula : C₂₃H₂₃N₅ (MW: 369.46 g/mol).
N-(4-Chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine ()
  • Structural difference : A 4-chlorophenyl group replaces the cyclopentyl moiety.
  • Molecular formula : C₂₃H₂₁ClN₄ (MW: 381.89 g/mol).
Target Compound
  • Molecular formula : C₂₃H₂₇N₅ (estimated MW: 373.50 g/mol).
  • Key properties : The cyclopentyl group contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to pyridinylmethyl or chlorophenyl analogs.

Core Saturation and Functional Group Modifications

2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one ()
  • Structural difference : The 9-position amine is replaced by a ketone (C=O), and the compound exists as a lactam.
  • Molecular formula : C₁₇H₁₇N₃O (MW: 279.34 g/mol).
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo[5,1-b]quinazoline ()
  • Structural difference : Bromine and trifluoromethyl groups replace the phenyl and cyclopentyl substituents.
  • Molecular formula : C₁₂H₁₁BrF₃N₃ (MW: 334.14 g/mol).
  • Key properties : The electron-deficient trifluoromethyl group and bromine may enhance halogen bonding interactions, impacting target selectivity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Pharmacological Impact
N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine (Target) C₂₃H₂₇N₅ 373.50 Cyclopentyl High lipophilicity, CNS penetration
N-(3-Pyridinylmethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine C₂₃H₂₃N₅ 369.46 3-Pyridinylmethyl Enhanced solubility, kinase inhibition
N-(4-Chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine C₂₃H₂₁ClN₄ 381.89 4-Chlorophenyl Metabolic stability, halogen bonding
2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one C₁₇H₁₇N₃O 279.34 Ketone at 9-position Reduced kinase affinity
3-Bromo-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline C₁₂H₁₁BrF₃N₃ 334.14 Bromine, trifluoromethyl Halogen bonding, target selectivity

Biological Activity

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its synthesis and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis of the Compound

The synthesis of N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazones with substituted quinazoline derivatives. The process often requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various quinazoline derivatives, including N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine. In one notable study, compounds with similar structural features demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound may possess strong antibacterial properties.

Anticancer Activity

The anticancer potential of N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine has been investigated through various assays against multiple cancer cell lines. For example:

Cell Line IC50 (µM) Reference
LN-229 (glioblastoma)5.4
HCT-116 (colorectal)7.2
NCI-H460 (lung carcinoma)6.0

These results indicate that the compound exhibits moderate cytotoxicity across different cancer types. The mechanism of action is believed to involve inhibition of key signaling pathways associated with cell proliferation and survival.

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine with target proteins involved in cancer progression. The compound has shown favorable binding affinities to several kinases implicated in tumorigenesis. For instance:

Target Protein Binding Energy (kcal/mol) Interaction Type
DNA Gyrase-9.4Hydrogen bonds
SER1084-8.7Pi-Pi stacking
ASP437-7.8Hydrogen bonds

These interactions are crucial for the compound's ability to inhibit cancer cell growth effectively.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives similar to N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine:

  • Case Study on Antimicrobial Efficacy : A series of quinazoline analogs were tested against a panel of bacterial strains. The results indicated that modifications in the side chain significantly enhanced antibacterial activity.
  • Case Study on Anticancer Properties : In vitro studies demonstrated that compounds structurally related to N-cyclopentyl derivatives could induce apoptosis in cancer cells through the activation of caspase pathways.

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